molecular formula C34H39N5O5S B11443620 N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B11443620
M. Wt: 629.8 g/mol
InChI Key: YPAXQECNSKZJGY-UHFFFAOYSA-N
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Description

N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its intricate molecular structure, which includes a piperazine ring, a thieno[3,2-d]pyrimidine core, and a cyclohexanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Benzyl Group: The benzyl group is attached via alkylation reactions.

    Formation of the Cyclohexanecarboxamide Moiety: This involves the reaction of cyclohexanecarboxylic acid with appropriate amines under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific receptors or enzymes.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.

    Biochemistry: Study of its interactions with biological macromolecules.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is unique due to its complex structure, which combines multiple functional groups and rings. This complexity may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C34H39N5O5S

Molecular Weight

629.8 g/mol

IUPAC Name

N-benzyl-4-[[1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C34H39N5O5S/c1-44-29-10-6-5-9-27(29)36-16-18-37(19-17-36)30(40)23-38-28-15-20-45-31(28)33(42)39(34(38)43)22-25-11-13-26(14-12-25)32(41)35-21-24-7-3-2-4-8-24/h2-10,15,20,25-26H,11-14,16-19,21-23H2,1H3,(H,35,41)

InChI Key

YPAXQECNSKZJGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5CCC(CC5)C(=O)NCC6=CC=CC=C6)SC=C4

Origin of Product

United States

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